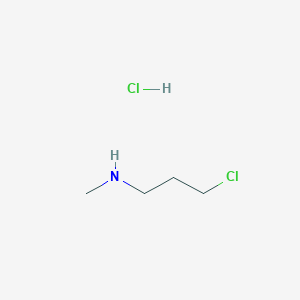

3-Chloro-N-methylpropan-1-amine hydrochloride

Übersicht

Beschreibung

3-Chloro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11Cl2N. It is a white to yellow crystalline powder that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methylpropan-1-amine hydrochloride typically involves the reaction of 3-chloropropylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization and filtration processes to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-N-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different amine derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted amines depending on the nucleophile used.

Oxidation Reactions: Products include amine oxides and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 144.04 g/mol. It appears as a white to yellow crystalline powder and is classified as an amine derivative. The compound consists of a three-carbon propane chain with a chlorine atom attached to the third carbon, a methyl group on the first carbon, and an amine group, along with a hydrochloride component that enhances its solubility in water.

Applications in Scientific Research

This compound is primarily used in pharmaceutical research and development.

Intermediate in Drug Synthesis

- It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those related to Fluoxetine Impurity .

- 3-chloro-N, N-dimethylpropylamine is used in the synthesis and characterization of new square-planar compounds of stoichiometry , where M = Ni, Pd, or Pt .

- This compound is used in O-alkylation with Boc-protected 3-chloro-N-methylpropan-1-amine .

Reagent in Synthesis

Wirkmechanismus

The mechanism of action of 3-Chloro-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets vary based on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-N-methylpropylamine

- N-Methyl-3-chloropropylamine

- 3-Chloropropylamine hydrochloride

Comparison: 3-Chloro-N-methylpropan-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and solubility characteristics, making it suitable for specific applications in research and industry .

Biologische Aktivität

3-Chloro-N-methylpropan-1-amine hydrochloride, also known by its CAS number 97145-88-5, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 144.04 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

- Density : Not available

- Flash Point : 32.8 °C

Biological Activity Overview

This compound is primarily recognized for its role as a biochemical reagent in life sciences. It has been reported to exhibit mutagenic activity, indicating its potential effects on genetic material .

The biological activity of this compound can be attributed to its structure, which includes a chlorinated amine. Chlorinated amines are known to interact with various biological targets, potentially leading to changes in cellular function and gene expression. The precise mechanisms by which this compound exerts its effects are still under investigation.

Mutagenicity Studies

Research has indicated that this compound possesses mutagenic properties. In vitro studies have demonstrated its ability to induce mutations in bacterial strains, suggesting a potential risk for genetic damage .

Toxicity Profile

The compound has been classified under several hazard categories:

- Acute Toxicity (Oral) : Harmful if swallowed.

- Skin Irritation : Causes skin irritation.

- Eye Irritation : Causes serious eye irritation.

- Respiratory Irritation : May cause respiratory irritation .

In Vitro Studies

In vitro assessments have shown that the compound can affect cell viability and induce cytotoxicity in various cell lines. For instance, studies on the THP-1 cell line revealed significant cytotoxic effects at certain concentrations, indicating a dose-dependent response .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | THP-1 | 10 | 50% Viability Reduction |

| Study B | Bacterial Strains | Varies | Induced Mutations |

Pharmacological Implications

Given its mutagenic properties, there are concerns regarding the pharmacological applications of this compound. Its potential use in drug synthesis must be approached with caution due to the associated risks of genetic alterations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-N-methylpropan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or amination reactions. For example, a 5-step chain reaction involving reduction, etherification, and amination (e.g., using dimethylamine) has been optimized for related tertiary amines . Key factors include:

- Temperature control : Higher temperatures (e.g., 160°C) accelerate primary steps, while lower temperatures (80°C) stabilize intermediates .

- Solvent selection : Polar solvents like propylene glycol (PG) enhance reaction efficiency by stabilizing charged intermediates .

- Acidification : Hydrochloric acid (HCl) is used to form the hydrochloride salt, ensuring high purity .

Q. How can researchers purify and characterize this compound?

Answer:

- Purification : Recrystallization from ethanol or methanol is common. Inert atmosphere storage (2–8°C) prevents degradation .

- Characterization :

- Spectroscopy : 1H/13C-NMR confirms structural integrity (e.g., methyl and chloro group signals) .

- Mass spectrometry (MS) : Validates molecular weight (M.W. 158.07) and fragmentation patterns .

- Log P analysis : Consensus log P values (~1.35) indicate moderate lipophilicity, critical for solubility studies .

Q. What physicochemical properties are critical for experimental design involving this compound?

Answer:

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in synthetic reactions?

Answer:

- Polar solvents : Aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze the chloro group under acidic conditions .

- Temperature : Elevated temperatures (>160°C) risk decomposition, as observed in analogous syntheses. Lower temperatures (80–100°C) preserve stability during salt formation .

- Contradictions : Some protocols use continuous flow reactors for scalability, which may require optimization to avoid side reactions .

Q. What analytical strategies resolve discrepancies in reaction outcomes (e.g., unexpected byproducts)?

Answer:

- Chromatography : HPLC or GC-MS identifies byproducts like unreacted amines or oxidation derivatives .

- Kinetic studies : Monitoring reaction progress via IR spectroscopy (e.g., amine peak at ~3300 cm⁻¹) helps detect intermediate imbalances .

- Case study : In memantine synthesis, thiourea-mediated amination required strict stoichiometric control to avoid thiourea adducts .

Q. How does the compound interact with biological targets, and what structural analogs enhance activity?

Answer:

- Mechanistic insights : The chloroalkylamine moiety facilitates nucleophilic substitution in enzyme-binding pockets, as seen in neuroactive compound studies .

- Analog comparison :

Q. What are the best practices for ensuring reproducibility in multi-step syntheses involving this compound?

Answer:

- Stepwise validation :

- Documentation : Detailed logs of solvent batches, humidity, and catalyst purity mitigate variability .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

3-chloro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBWHBGVZIDIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622482 | |

| Record name | 3-Chloro-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97145-88-5 | |

| Record name | 3-Chloro-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.